molecular formula C20H22N4O3 B7003701 N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B7003701
M. Wt: 366.4 g/mol
InChI Key: QTMJIAZSZCQRDR-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of chromenyl pyrazolopyridine carboxamides. This compound is notable for its unique structure, which combines a chromene moiety with a pyrazolopyridine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13(2)24-18-15(10-22-24)7-16(9-21-18)19(26)23-20(11-25)8-14-5-3-4-6-17(14)27-12-20/h3-7,9-10,13,25H,8,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMJIAZSZCQRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=C(C=C2C=N1)C(=O)NC3(CC4=CC=CC=C4OC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Moiety: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Synthesis of the Pyrazolopyridine Ring: The pyrazolopyridine ring can be constructed through a condensation reaction between a pyrazole derivative and a pyridine derivative.

    Coupling of the Chromene and Pyrazolopyridine Rings: The final step involves coupling the chromene moiety with the pyrazolopyridine ring through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2), chlorine (Cl2)

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Amine derivatives

    Substitution: Nitro, bromo, or chloro derivatives

Scientific Research Applications

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide
  • N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
  • N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-6-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazolopyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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